Z-L-phenylalanine 4-nitrobenzyl ester

Description

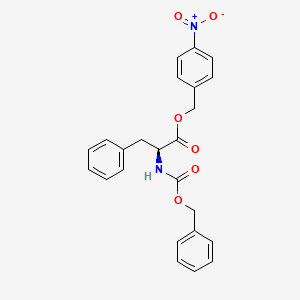

Z-L-Phenylalanine 4-nitrobenzyl ester (C₂₄H₂₂N₂O₆, molecular weight 434.44 g/mol) is a protected amino acid derivative widely used in peptide synthesis and biochemical studies. The compound features a benzyloxycarbonyl (Z) group protecting the amino terminus and a 4-nitrobenzyl ester moiety protecting the carboxyl group. This dual protection enhances stability during synthetic procedures, particularly in acidic or enzymatic environments .

Synthesis: The 4-nitrobenzyl ester is typically prepared by reacting the triethylamine (TEA) salt of Z-L-phenylalanine with 4-nitrobenzyl bromide under mild conditions . This method is analogous to the synthesis of other benzyl esters, such as the 4-cyanobenzyl and benzyl esters of serine .

Properties

IUPAC Name |

(4-nitrophenyl)methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c27-23(31-16-20-11-13-21(14-12-20)26(29)30)22(15-18-7-3-1-4-8-18)25-24(28)32-17-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,25,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMKSJHSHSCQBP-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Selection and Mechanism

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIPC) are widely employed for activating carboxyl groups. In the presence of 4-dimethylaminopyridine (DMAP), these reagents facilitate the formation of an active ester intermediate, which reacts with 4-nitrobenzyl alcohol to yield the target compound. The mechanism proceeds via:

-

Activation of Z-L-phenylalanine’s carboxyl group to an O-acylisourea intermediate.

-

Nucleophilic attack by 4-nitrobenzyl alcohol, displacing the carbodiimide-derived urea.

Optimized Reaction Conditions

-

Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Temperature: 0°C to room temperature, minimizing side reactions.

-

Molar Ratios:

Reagent Molar Equiv. Role Z-L-phenylalanine 1.0 Substrate DCC/DIPC 1.2 Activator DMAP 0.1–0.2 Catalyst 4-Nitrobenzyl alcohol 1.5–2.0 Nucleophile

Under these conditions, yields exceed 75%, with minimal racemization due to the mild basicity of DMAP.

Sulfuric Acid-Catalyzed Esterification

Traditional Acid-Catalyzed Approach

A method adapted from L-alanine methyl ester synthesis involves sulfuric acid as a Brønsted acid catalyst. Key steps include:

Yield and Limitations

-

Drawbacks:

Solid-Phase Synthesis with Microwave Assistance

Enhanced Reaction Efficiency

Microwave irradiation accelerates reactions by improving energy transfer. For Z-L-phenylalanine 4-nitrobenzyl ester:

Comparative Performance

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Carbodiimide (DCM) | 24 | 78 | 99 |

| Sulfuric Acid | 4 | 98 | 95 |

| Microwave (AlO) | 0.5 | 85 | 98 |

Microwave methods reduce reaction times by 80% while maintaining high enantiopurity.

Enzymatic Esterification Strategies

Advantages Over Chemical Methods

-

No racemization.

-

Ambient temperatures preserve nitro group integrity.

Chemical Reactions Analysis

Hydrolysis Reactions

The 4-nitrobenzyl ester undergoes hydrolysis under acidic, alkaline, or enzymatic conditions to release the free carboxylic acid (Z-L-phenylalanine) and 4-nitrobenzyl alcohol.

Key Findings:

-

Alkaline Hydrolysis : Achieved using NaOH or KOH in aqueous/organic solvent mixtures (e.g., THF/H₂O). The reaction proceeds via nucleophilic attack by hydroxide ions, with rates influenced by pH and temperature .

-

Enzymatic Hydrolysis : Esterases like Esterase E53 cleave the ester bond efficiently under alkaline conditions (pH 8.5–9.5 at 40°C). Mutagenesis studies show that residues in the catalytic pocket (e.g., N166A) modulate pH sensitivity and activity .

Bioconjugation Strategies

The ester participates in covalent linkages for drug-delivery systems or diagnostic probes.

Key Applications :

-

Quinine Conjugates : Acylated with amino acids via N-protected acylbenzotriazoles in DMF, yielding ester-linked prodrugs with enhanced solubility (6.8–53x improvement) .

-

Polymer-Drug Conjugates : Used to attach Z-L-phenylalanine to polyglutamic acid backbones via ester bonds, improving pharmacokinetics in B-16 melanoma models .

Table: Bioconjugation Examples

| Target Molecule | Linker | Reaction Conditions | Yield |

|---|---|---|---|

| Quinine | Alanine methyl ester | K₂CO₃, DMF, 50°C, 10–30 min | 40–75% |

| Polyglutamic acid | Direct esterification | DMAP, DIPC, DMF, 48h | 70–80% |

Stability Under Varied Conditions

The ester’s stability is critical for storage and reaction design.

Findings :

-

Thermal Stability : Decomposes above 80°C, with degradation products including nitrobenzene derivatives .

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH >10 or <2 .

-

Solvent Compatibility : Soluble in DMF, DCM, and THF; insoluble in water or hexane .

Catalytic Modifications

The nitro group facilitates electron-deficient aromatic substitution reactions, though this is less common in biological contexts.

Example :

Scientific Research Applications

Chemical and Biochemical Applications

Enzyme Kinetics

- Z-L-phenylalanine 4-nitrobenzyl ester serves as a substrate in studies of enzyme kinetics. It is particularly useful for understanding enzyme activity and specificity, especially in the context of pepsin action. The compound interacts with pepsin through the formation of a peptide bond with aromatic L-amino acid residues, facilitating the study of protein digestion pathways.

Protein Interactions

- This compound mimics natural substrates, making it valuable for studying protein-ligand interactions. It aids researchers in understanding how proteins interact with various ligands, which is crucial for drug design and therapeutic applications.

Cell Signaling

- In biological research, this compound is employed to investigate cell signaling pathways involving phenylalanine derivatives. This can provide insights into metabolic processes and cellular responses to stimuli.

Medical Applications

Drug Development

- The compound plays a significant role in the development of enzyme inhibitors and other therapeutic agents. Its ability to mimic natural substrates allows researchers to create more effective drugs targeting specific enzymes involved in diseases .

Diagnostic Tools

- This compound can be used as a probe in diagnostic assays to detect enzyme activity. This application is particularly important in clinical settings where enzyme activity can indicate disease states or metabolic disorders.

Industrial Applications

Biocatalysis

- In industrial settings, this compound is utilized in biocatalysis processes to produce specific chemical products. Its properties make it suitable for catalyzing reactions that require high specificity and efficiency .

Pharmaceutical Manufacturing

- The compound is involved in the synthesis of pharmaceutical intermediates, contributing to the production of various drugs and therapeutic agents. Its unique chemical structure allows for diverse applications in drug synthesis .

Case Studies

- Enzyme Kinetics Study

- Drug Development Research

- Biocatalysis Application

Mechanism of Action

The mechanism of action of Z-L-phenylalanine 4-nitrobenzyl ester involves the release of active compounds through chemical reactions such as hydrolysis or reduction. The benzyloxycarbonyl group acts as a protecting group for the amine, which can be selectively removed under specific conditions to release the active amine. The nitrobenzyl ester group can undergo photolysis or enzymatic cleavage to release the corresponding carboxylic acid.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

- Stability : The 4-nitrobenzyl ester is more stable under acidic conditions compared to methyl esters, which hydrolyze readily .

- Cleavage Specificity : Unlike 4-nitrophenyl esters (hydrolyzed enzymatically), 4-nitrobenzyl esters require reductive conditions, offering orthogonal deprotection .

- Cost : 4-Nitrobenzyl bromide, a key reagent, is expensive compared to methyl or phenyl esters, limiting large-scale use .

Key Observations :

- Antiviral Potency : 4-Nitrobenzyl esters are less potent than iodo- or trifluoromethyl-substituted analogs in inhibiting HBV, likely due to electronic effects .

- Imaging Utility: The 4-nitrobenzyl group’s hypoxia-sensitive reduction is unique among benzyl esters, enabling its use in diagnostic probes .

Reactivity in Enzymatic and Chemical Reactions

Chloramphenicol Nitroreductase (CNR) :

Peptide Synthesis :

Practical Considerations

- Synthetic Accessibility: 4-Nitrobenzyl esters are costlier to synthesize than phthalimidomethyl esters, which use cheaper N-(chloromethyl)phthalimide (NCP) reagents . Methyl esters are more economical but lack selective deprotection utility .

Stability Issues :

- 4-Nitrobenzyl bromide, a key reagent, is prone to hydrolysis, necessitating anhydrous conditions during synthesis .

Q & A

Q. Table 1: Comparison of Synthesis Methods

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirms ester linkage formation (e.g., δ 5.2–5.5 ppm for benzyl CH2) and monitors purity .

- HPLC : Quantifies ester stability and detects hydrolytic byproducts under varying pH/temperature conditions .

- Mass Spectrometry (LCMS) : Validates molecular ion peaks ([M+H]+) and detects intermediates during enzymatic or chemical deprotection .

Advanced: How can researchers resolve discrepancies in activity assays involving 4-nitrobenzyl esters (e.g., conflicting UV-Vis and LCMS data)?

Answer:

Contradictory results, such as undetected UV-Vis activity but LCMS-confirmed reduction (e.g., CNR enzyme assays), arise from:

- Incubation Time : Prolonged reactions may reveal delayed product formation (e.g., carboxylic acids post-3 hours) .

- Intermediate Instability : Hydroxylamine or 4-aminobenzyl intermediates may degrade spontaneously, necessitating real-time monitoring via RP-HPLC .

- Multi-Method Validation : Combine UV-Vis, LCMS, and enzymatic activity assays to cross-verify results .

Advanced: What enzymatic strategies exist for deprotecting 4-nitrobenzyl esters, and how do they compare to chemical methods?

Answer:

- Chloramphenicol Nitroreductase (CNR) : Reduces the nitro group to an amine using NADPH, triggering spontaneous ester cleavage. Advantages include mild conditions and no metal catalysts .

- Catalytic Hydrogenation : Traditional method using H2/Pd-C; risks over-reduction of sensitive functional groups .

- Acidic Cleavage : TFMSA/MTB/TFA mixtures cleave esters in phosphorylated compounds but require highly acidic conditions .

Q. Table 2: Deprotection Method Comparison

Advanced: How is the 4-nitrobenzyl group applied in radiopharmaceutical probes for hypoxia imaging?

Answer:

4-Nitrobenzyl esters act as hypoxia-sensitive linkers in 99mTc probes. Under reductive tumor microenvironments, the nitro group is reduced, releasing hydrophilic 99mTc-complexes trapped intracellularly. Key steps:

Probe Design : Conjugate 4-nitrobenzyl esters to 99mTc-binding ligands (e.g., DTPA) .

Validation : Assess cellular uptake in hypoxic FM3A/EMT-6 tumor models via SPECT/CT imaging .

Reduction Kinetics : Optimize linker stability to ensure selective activation in hypoxic cells .

Basic: What role does this compound serve in protease studies?

Answer:

It is a chromogenic substrate for proteases like chymotrypsin. Hydrolysis of the ester bond releases 4-nitrobenzyl alcohol, detectable at 405 nm, enabling real-time enzyme kinetics analysis .

Advanced: What challenges arise in maintaining ester stability during derivatization, and how are they mitigated?

Answer:

- Hydrolysis : 4-Nitrobenzyl esters are prone to aqueous or acidic hydrolysis. Mitigation includes using anhydrous solvents (e.g., DMF) and low temperatures .

- Alternative Reagents : N-(Chloromethyl)phthalimide (NCP) offers improved stability over traditional 4-nitrobenzyl bromides .

Basic: What protecting group strategies use the 4-nitrobenzyl moiety for carboxylic acids?

Answer:

The 4-nitrobenzyl group protects carboxylic acids during peptide synthesis. Cleavage is achieved via:

Advanced: How do contradictory findings in nitroreductase assays inform experimental design?

Answer:

Discrepancies between UV-Vis (no activity) and LCMS (product detected) highlight the need for:

- Extended Incubation : Monitor reactions beyond initial timepoints to capture delayed product formation .

- Intermediate Trapping : Use stabilizing agents (e.g., EDTA) to prevent hydroxylamine degradation .

Advanced: What are the applications of 4-nitrobenzyl esters in polymer functionalization?

Answer:

In poly(p-phenylene vinylene) (PPV) derivatives, 4-nitrobenzyl groups are introduced via Mitsunobu reactions to enhance solubility and optoelectronic properties. Critical considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.